3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
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Overview
Description
“3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid” is a chemical compound with the CAS Number: 2138243-33-9 . It has a molecular weight of 365.43 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(cyclopropylmethyl)amino)propanoic acid . The InChI Code is 1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 365.43 .Scientific Research Applications
Solid Phase Peptide Synthesis
- Fmoc amino acids, including those related to 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, have been extensively used in solid phase peptide synthesis. The methodology has been enhanced with various solid supports, linkages, and side chain protecting groups. This advancement has enabled the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins (Fields & Noble, 2009).
Synthesis of Oligomers and Amino Acids
- N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been prepared and incorporated into solid-phase synthesis for efficient synthesis of oligomers. These developments are crucial for bioorganic chemistry and the synthesis of novel bioactive compounds (Gregar & Gervay-Hague, 2004).
Bioorganic Chemistry and Material Science
- The Fmoc group, as part of compounds like this compound, plays a significant role in bioorganic chemistry and material science. It aids in the formation of diverse N-substituted hydroxamic acids and facilitates the development of novel materials (Mellor & Chan, 1997).
Renewable Building Blocks for Material Science
- Research has explored using phloretic acid, a compound related to this compound, as a renewable building block in material science. This approach is significant for developing sustainable materials with a wide range of applications (Trejo-Machin et al., 2017).
Applications in Functional Materials
- Fmoc-modified amino acids and short peptides, closely related to the subject compound, exhibit significant self-assembly features. They hold potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
Use in Protecting Groups
- The Fmoc group is used to protect hydroxy-groups in the synthesis of complex organic molecules, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Molecular Engineering and Solar Cell Applications
- Molecular engineering of organic sensitizers, which includes derivatives of Fmoc amino acids, has been pivotal in solar cell applications. This demonstrates the compound's utility in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKUAARSZNUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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